3-Bromo-5-chloro-2-methylbenzaldehyde
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Overview
Description
3-Bromo-5-chloro-2-methylbenzaldehyde is an organic compound with the molecular formula C8H6BrClO It is a derivative of benzaldehyde, characterized by the presence of bromine, chlorine, and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-chloro-2-methylbenzaldehyde can be achieved through several organic synthesis routes. One common method involves the halogenation of 2-methylbenzaldehyde, followed by selective bromination and chlorination. The reaction conditions typically include the use of halogenating agents such as bromine (Br2) and chlorine (Cl2) in the presence of catalysts or under specific temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-chloro-2-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-Bromo-5-chloro-2-methylbenzoic acid.
Reduction: Formation of 3-Bromo-5-chloro-2-methylbenzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the substituent introduced.
Scientific Research Applications
3-Bromo-5-chloro-2-methylbenzaldehyde has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor for the development of potential therapeutic agents.
Industry: The compound is utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 3-Bromo-5-chloro-2-methylbenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The bromine and chlorine atoms contribute to the compound’s reactivity and specificity in targeting particular pathways .
Comparison with Similar Compounds
- 3-Bromo-2-chloro-5-methylbenzaldehyde
- 3-Bromo-2-hydroxy-5-methylbenzaldehyde
- 5-Bromo-2-hydroxy-3-methoxybenzaldehyde
Comparison: 3-Bromo-5-chloro-2-methylbenzaldehyde is unique due to the specific positioning of the bromine, chlorine, and methyl groups on the benzene ring. This unique arrangement imparts distinct chemical properties and reactivity compared to similar compounds. For instance, the presence of both bromine and chlorine atoms enhances its electrophilic nature, making it more reactive in substitution reactions .
Properties
Molecular Formula |
C8H6BrClO |
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Molecular Weight |
233.49 g/mol |
IUPAC Name |
3-bromo-5-chloro-2-methylbenzaldehyde |
InChI |
InChI=1S/C8H6BrClO/c1-5-6(4-11)2-7(10)3-8(5)9/h2-4H,1H3 |
InChI Key |
AEUXWUQSTDHREU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1Br)Cl)C=O |
Origin of Product |
United States |
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